N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core that confers conformational rigidity. The molecule features a 2-phenoxyethyl group at position 3 and an N-(2-methoxyphenyl)carboxamide moiety at position 7. These substituents influence its pharmacological profile, including target selectivity, solubility, and metabolic stability.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-31-19-10-6-5-9-18(19)24-21(29)26-13-11-23(12-14-26)20(28)27(22(30)25-23)15-16-32-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFTGCHUCIKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Variations in 1,3,8-Triazaspiro[4.5]decane Derivatives
Key Observations :
- Phenoxyethyl vs. Benzyl/Propyl: The 2-phenoxyethyl group introduces an ether linkage, improving solubility compared to hydrophobic 4-chlorobenzyl or propyl groups .
- Methoxyphenyl vs. Trifluoromethylphenyl : The 2-methoxyphenyl carboxamide may enhance blood-brain barrier penetration, while trifluoromethyl groups resist oxidative metabolism .
Pharmacological Activity and Target Selectivity
Phospholipase D (PLD) Inhibition
Compounds with the 1,3,8-triazaspiro[4.5]decane core have shown promise as PLD inhibitors. For example:
- ML298/ML299 : Dual PLD1/2 inhibitors with IC50 values of 20–50 nM, reducing glioblastoma cell migration .
- Halogenated Benzamides : PLD2-selective inhibitors (IC50 < 100 nM) due to halogen interactions with hydrophobic enzyme pockets .
The target compound’s 2-phenoxyethyl group may reduce PLD affinity compared to halogenated analogs but could favor off-target effects on serotonin or dopamine receptors, as seen in urethral pressure studies .
DDR1 Inhibition and Antifibrotic Effects
Spirocyclic compounds like 2.13 () inhibit DDR1, a kinase involved in fibrosis. The target compound’s carboxamide group aligns with DDR1-binding motifs, though its 2-methoxyphenyl substituent may alter binding kinetics compared to pyrazolo-pyridine derivatives .
Challenges :
- 2-Phenoxyethyl Group: Requires precise control to avoid ether cleavage under high-temperature conditions .
- Yield Optimization : Microwave synthesis (e.g., 220°C for 1 h) improves yields compared to traditional methods .
Potency and Selectivity Data
Insights :
- The target compound’s lack of halogens or rigid aryl groups may reduce PLD affinity but broaden its therapeutic scope.
Pharmacokinetic and Toxicity Considerations
- Metabolism : Methoxy groups are prone to demethylation, but the 2-position may slow this process compared to para-substituted analogs .
- Toxicity : Related compounds (e.g., ’s chloroacetamide) show moderate cytotoxicity (LD50 > 100 mg/kg in rodents), suggesting a tolerable safety profile for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
